molecular formula C22H23FN2O B13375474 1-sec-butyl-5-[2-(4-fluorophenyl)-1H-indol-3-yl]-2-pyrrolidinone

1-sec-butyl-5-[2-(4-fluorophenyl)-1H-indol-3-yl]-2-pyrrolidinone

Cat. No.: B13375474
M. Wt: 350.4 g/mol
InChI Key: DYYQRBZMEFVULR-UHFFFAOYSA-N
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Description

1-sec-butyl-5-[2-(4-fluorophenyl)-1H-indol-3-yl]-2-pyrrolidinone is a complex organic compound that features a pyrrolidinone ring fused with an indole moiety and a fluorophenyl group

Properties

Molecular Formula

C22H23FN2O

Molecular Weight

350.4 g/mol

IUPAC Name

1-butan-2-yl-5-[2-(4-fluorophenyl)-1H-indol-3-yl]pyrrolidin-2-one

InChI

InChI=1S/C22H23FN2O/c1-3-14(2)25-19(12-13-20(25)26)21-17-6-4-5-7-18(17)24-22(21)15-8-10-16(23)11-9-15/h4-11,14,19,24H,3,12-13H2,1-2H3

InChI Key

DYYQRBZMEFVULR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C(CCC1=O)C2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-sec-butyl-5-[2-(4-fluorophenyl)-1H-indol-3-yl]-2-pyrrolidinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-sec-butyl-5-[2-(4-fluorophenyl)-1H-indol-3-yl]-2-pyrrolidinone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-sec-butyl-5-[2-(4-fluorophenyl)-1H-indol-3-yl]-2-pyrrolidinone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-sec-butyl-5-[2-(4-fluorophenyl)-1H-indol-3-yl]-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. The fluorophenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially modulating their activity .

Comparison with Similar Compounds

1-sec-butyl-5-[2-(4-fluorophenyl)-1H-indol-3-yl]-2-pyrrolidinone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.

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